REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([N:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)O)=[O:4].[OH-].[Na+].Cl[C:16]([O:18]CC)=[O:17]>>[C:7]1([N:5]2[C:3](=[O:4])[N:2]([CH3:1])[C:16](=[O:17])[O:18]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)N(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.068 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
The desired compound, which precipitated
|
Type
|
CUSTOM
|
Details
|
as formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The compound was recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1OC(N(C1=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |